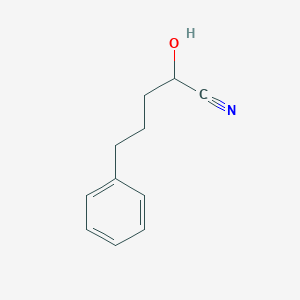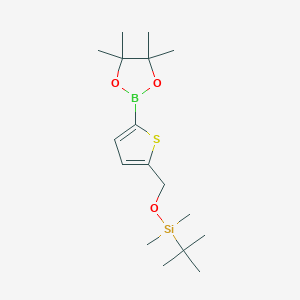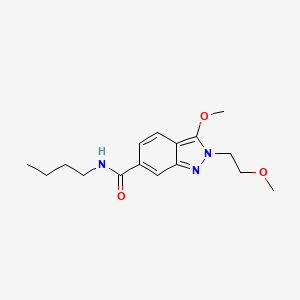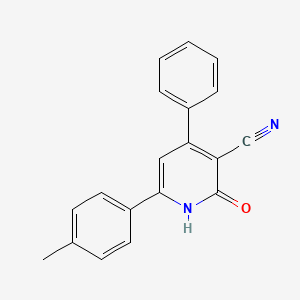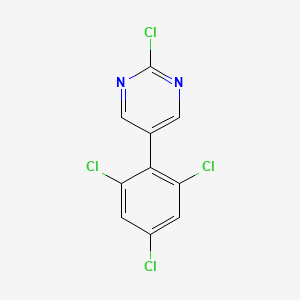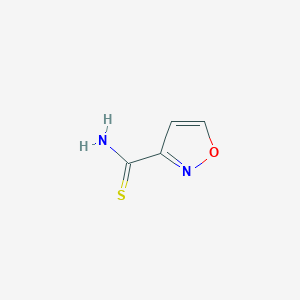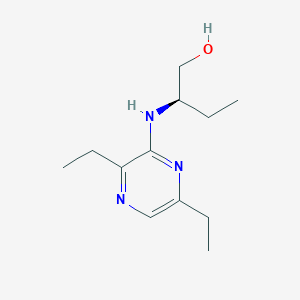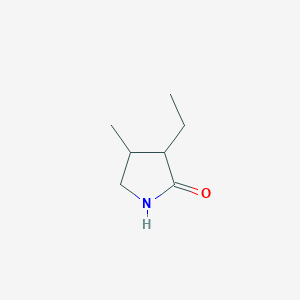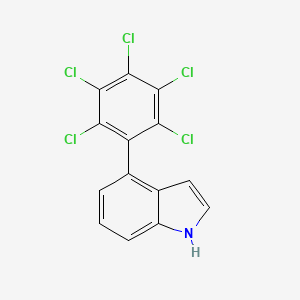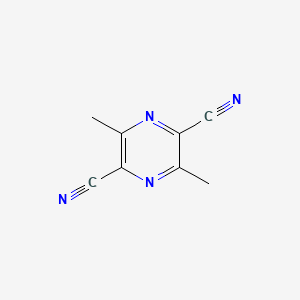![molecular formula C7H7N3O B13106907 2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 204933-50-6](/img/structure/B13106907.png)
2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a fused pyridine and pyrimidine ring system, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one involves the reaction of 2-amino-nicotinonitriles with carbonyl compounds. This reaction is catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under microwave irradiation in an aqueous medium . The DBU-H₂O system can be recycled multiple times without significant loss of activity, making it a green and sustainable approach .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of microwave-assisted synthesis in aqueous media suggests potential scalability for industrial applications. The green chemistry approach, involving recyclable catalysts and minimal waste, aligns well with industrial sustainability goals.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinones.
Reduction: Reduction reactions can yield dihydropyrimidinones.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinones, while substitution reactions can introduce various alkyl or aryl groups into the compound.
Aplicaciones Científicas De Investigación
2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting key enzymes or receptors involved in disease processes. Further research is needed to elucidate the precise molecular mechanisms and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidin-4(1H)-one: Lacks the dihydro component, which may affect its chemical reactivity and biological activity.
Pyrrolo[2,3-d]pyrimidin-4(1H)-one: Contains a pyrrole ring instead of a pyridine ring, leading to different chemical and biological properties.
Quinazolin-4(1H)-one: Features a fused benzene and pyrimidine ring system, offering distinct chemical behavior and applications.
Uniqueness
2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its fused pyridine and pyrimidine ring system, which imparts specific chemical reactivity and potential biological activities. Its green synthesis method and potential for diverse applications further distinguish it from similar compounds.
Propiedades
Número CAS |
204933-50-6 |
|---|---|
Fórmula molecular |
C7H7N3O |
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H7N3O/c11-7-5-2-1-3-8-6(5)9-4-10-7/h1-3H,4H2,(H,8,9)(H,10,11) |
Clave InChI |
TZCIBBDRNICUNU-UHFFFAOYSA-N |
SMILES canónico |
C1NC2=C(C=CC=N2)C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-dimethyl-3H-imidazo[4,5-e]benzotriazole](/img/structure/B13106828.png)
